molecular formula C5H11N3O2 B130581 Ethyl 3-amino-3-hydrazinylidenepropanoate CAS No. 155053-64-8

Ethyl 3-amino-3-hydrazinylidenepropanoate

Cat. No. B130581
CAS RN: 155053-64-8
M. Wt: 145.16 g/mol
InChI Key: FTLCBIIGDQBECJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-hydrazinylidenepropanoate, also known as Ethyl hydrazinoacetate, is a chemical compound with the molecular formula C5H10N4O2. It is a white crystalline powder that is soluble in water and has a melting point of 132-136°C. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism Of Action

The exact mechanism of action of Ethyl 3-amino-3-hydrazinylidenepropanoate hydrazinoacetate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Ethyl 3-amino-3-hydrazinylidenepropanoate hydrazinoacetate has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 3-amino-3-hydrazinylidenepropanoate hydrazinoacetate in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the potential side effects of this compound.

Future Directions

There are several potential future directions for research on Ethyl 3-amino-3-hydrazinylidenepropanoate hydrazinoacetate. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Additionally, more research is needed to fully understand the mechanisms underlying its anti-inflammatory and antioxidant effects. Finally, this compound may have potential applications in the field of material science, particularly in the development of new polymers and coatings.

Synthesis Methods

Ethyl 3-amino-3-hydrazinylidenepropanoate hydrazinoacetate can be synthesized through the reaction of ethyl acetoacetate and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Scientific Research Applications

Ethyl 3-amino-3-hydrazinylidenepropanoate hydrazinoacetate has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties. Studies have also shown that this compound can enhance the efficacy of certain chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

ethyl 3-amino-3-hydrazinylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-2-10-5(9)3-4(6)8-7/h2-3,7H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLCBIIGDQBECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399176
Record name ethyl 3-amino-3-hydrazinylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-hydrazinylidenepropanoate

CAS RN

155053-64-8
Record name ethyl 3-amino-3-hydrazinylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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